1-(3-Bromopropyl)-3-nitrobenzene

Description

Nomenclature and Structural Representation of 1-(3-Bromopropyl)-3-nitrobenzene

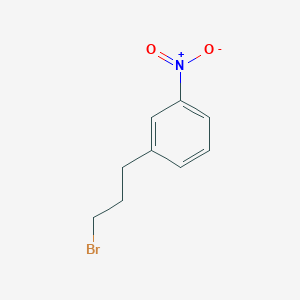

The systematic IUPAC name for this compound is this compound. It consists of a benzene (B151609) ring substituted at positions 1 and 3. A three-carbon propyl chain, with a bromine atom attached to the terminal carbon, is located at position 1. A nitro group (-NO₂) is situated at position 3.

The structural formula and key chemical identifiers for this compound are provided below.

Chemical Structure:

O=N+[O-] bldpharm.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1823-16-1 bldpharm.com |

| Molecular Formula | C₉H₁₀BrNO₂ bldpharm.com |

| Molecular Weight | 244.09 g/mol bldpharm.com |

| SMILES Code | O=N+[O-] bldpharm.com |

Conceptual Significance of Halogenated Nitrobenzene (B124822) Derivatives in Organic Chemistry

Halogenated nitrobenzene derivatives are a class of compounds that hold considerable significance in the field of organic synthesis. Their importance stems from the electronic properties conferred by the nitro group and the reactivity of the halogen substituent.

The nitro group is a powerful electron-withdrawing group. This property has two main effects on the benzene ring:

Deactivation towards Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.

Activation towards Nucleophilic Aromatic Substitution: The nitro group can stabilize the negative charge of the Meisenheimer complex, an intermediate in nucleophilic aromatic substitution reactions, thereby facilitating the replacement of other substituents on the ring.

The halogen atom, in this case, bromine on the alkyl chain, serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward attachment of the 3-nitrophenylpropyl moiety to a wide variety of nucleophiles. Furthermore, halogenated organic compounds are frequently used in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The presence of both a nitroaromatic system and an alkyl halide within the same molecule, as in this compound, makes it a bifunctional building block. This allows for sequential or orthogonal chemical transformations, enabling the synthesis of complex target molecules. These derivatives are foundational in the production of a range of commercial products, including pharmaceuticals, agrochemicals, and dyes. google.com

Overview of Research Directions and Scope Pertaining to this compound

While this compound is commercially available as a chemical intermediate, specific research publications detailing its direct application are not extensively documented in major chemical databases. However, based on the reactivity of its functional groups, its research scope can be projected into several key areas of synthetic organic chemistry.

The primary research direction for a molecule like this compound lies in its utility as a bifunctional linker for the synthesis of more complex molecular architectures. The two distinct reactive centers—the alkyl bromide and the nitro group—allow for a range of potential transformations:

Reactions at the Alkyl Bromide: The carbon-bromine bond is susceptible to nucleophilic attack. This allows for the introduction of various functional groups, such as amines, azides, thiols, or for the formation of new carbon-carbon bonds via alkylation of carbanions. This functionality is often exploited in the synthesis of pharmaceutical and agrochemical precursors.

Reactions involving the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This transformation is fundamental in organic synthesis, as the resulting aniline (B41778) derivative can undergo a host of further reactions, including diazotization, acylation, and formation of heterocyclic compounds.

Combined Reactivity: The true synthetic potential of this compound lies in the sequential or selective reaction of its two functional groups. For instance, the alkyl bromide could first be used in a nucleophilic substitution reaction, followed by the reduction of the nitro group. This stepwise approach allows for the controlled and systematic construction of complex target molecules. Potential applications could include the synthesis of novel heterocyclic systems, where the propyl chain and the amino group (derived from the nitro group) could be induced to cyclize, or the development of molecules with dual binding modes for biological targets.

Given its structure, this compound is a promising, albeit under-explored, starting material for synthetic projects requiring a 3-substituted aniline or nitrobenzene core with a functionalized side chain.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFFFNXZMWVGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromopropyl 3 Nitrobenzene

Optimized Reaction Conditions and Catalytic Systems

Phase-Transfer Catalysis in Synthetic Schemes

A plausible synthetic route to 1-(3-bromopropyl)-3-nitrobenzene can be conceptualized through a two-step process. The initial step involves the benzylic bromination of 3-nitrotoluene to yield 3-nitrobenzyl bromide. The subsequent and crucial step is a chain extension, which can be efficiently carried out using phase-transfer catalysis (PTC). One potential strategy for this chain extension is the alkylation of a suitable two-carbon nucleophile, such as the anion of a malonic ester, with 3-nitrobenzyl bromide, followed by further chemical transformations.

Alternatively, and more directly, the synthesis can be envisioned through the alkylation of a compound with an active methylene (B1212753) group, like 3-nitrophenylacetonitrile, with a dihaloalkane such as 1,2-dibromoethane, under PTC conditions. Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, typically an aqueous phase containing an inorganic nucleophile or base and an organic phase containing the organic substrate. crdeepjournal.org The phase-transfer catalyst, commonly a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. crdeepjournal.org

In the context of synthesizing this compound, a PTC approach would involve the reaction of a 3-nitro-substituted aromatic precursor with a brominating and propyl-extending agent in a two-phase system. For instance, the alkylation of a nucleophile derived from a 3-nitrophenyl precursor with 1,3-dibromopropane can be facilitated by a phase-transfer catalyst. crdeepjournal.org The catalyst forms a lipophilic ion pair with the nucleophile, enabling its transport into the organic phase to react with the substrate. crdeepjournal.org This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and often higher yields compared to traditional homogeneous reactions. crdeepjournal.org

Yield Optimization and Purity Enhancement Protocols

Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic procedure. For the synthesis of this compound, particularly in a phase-transfer catalyzed reaction, several parameters can be adjusted.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent is a critical factor in phase-transfer catalysis as it can significantly influence the reaction rate and selectivity. tandfonline.com In a liquid-liquid PTC system, the organic solvent should effectively dissolve the substrate and the phase-transfer catalyst-nucleophile ion pair, while being immiscible with the aqueous phase. For the alkylation of nitroaromatic compounds, both non-polar aromatic solvents and polar aprotic solvents have been utilized.

Non-polar solvents like toluene are often favored in asymmetric PTC to maximize the interactions between the counterions. princeton.edu For general PTC alkylations, solvents such as dichloromethane are also commonly used due to their ability to dissolve a wide range of quaternary ammonium salts. princeton.edu The efficiency of the solvent can be linked to its ability to facilitate the transfer of the reactive anion into the organic phase while maintaining its reactivity.

| Solvent System | Polarity | Typical Effect on PTC Alkylation |

| Toluene | Non-polar | Can enhance selectivity in certain reactions by promoting tight ion pairing. |

| Dichloromethane | Polar aprotic | Generally a good solvent for dissolving PTC catalysts and substrates, often leading to good reaction rates. |

| Acetonitrile | Polar aprotic | Can lead to high reaction rates but may also solvate the nucleophile, potentially reducing its reactivity. |

| Heptane | Non-polar | May be less effective at dissolving the catalyst-nucleophile ion pair, potentially leading to slower reactions. |

This table presents generalized effects of solvent systems on phase-transfer catalyzed alkylation reactions based on established principles.

Temperature and Pressure Effects on Synthesis

Temperature is a key parameter that directly affects the rate of reaction. Generally, an increase in temperature leads to a higher reaction rate. However, in the context of phase-transfer catalysis, there are important considerations. Many quaternary ammonium salts, the common phase-transfer catalysts, are prone to decomposition at elevated temperatures, particularly in the presence of a strong base like potassium hydroxide, with decomposition often observed at temperatures between 50-70 °C. princeton.edu Therefore, the optimal temperature for the synthesis of this compound via PTC would be a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst.

For many PTC alkylations, reactions are often conducted at or slightly above room temperature to ensure both a good reaction rate and catalyst longevity. acs.org Working at lower temperatures can also be beneficial for selectivity, helping to minimize undesired side reactions such as dialkylation. phasetransfer.com

Pressure is not typically a critical parameter for the types of liquid-phase alkylation reactions involved in the synthesis of this compound under PTC conditions, unless volatile reactants or solvents are used at temperatures above their boiling points.

| Parameter | General Effect on PTC Alkylation |

| Temperature | |

| Increasing Temperature | Increases reaction rate but may lead to catalyst decomposition and increased side reactions. |

| Decreasing Temperature | Decreases reaction rate but can improve selectivity and catalyst stability. |

| Pressure | |

| Atmospheric Pressure | Sufficient for most liquid-phase PTC alkylations. |

| Elevated Pressure | May be required if using low-boiling point reactants or solvents at higher temperatures. |

This table outlines the general effects of temperature and pressure on phase-transfer catalyzed alkylation reactions.

Purification Strategies for Enhanced Compound Purity

After the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and the phase-transfer catalyst. Common purification techniques for solid organic compounds include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. libretexts.orgmt.com The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. libretexts.orgmt.com This differential solubility allows for the crystallization of the pure compound upon cooling, while impurities remain in the mother liquor. libretexts.orgmt.com For a compound like this compound, which contains both a polar nitro group and a less polar alkyl bromide moiety, a solvent system of intermediate polarity or a mixed solvent system might be effective.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (the eluent). acs.org For nitroaromatic compounds, silica gel chromatography is often employed. The choice of eluent, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane), is optimized to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). acs.org

| Purification Technique | Description | Suitable Solvents/Mobile Phases |

| Recrystallization | Purification based on differential solubility at different temperatures. | Ethanol, Methanol, Isopropanol, Hexane/Ethyl Acetate mixture, Toluene. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Mobile phase gradients of Hexane and Ethyl Acetate or Hexane and Dichloromethane are commonly effective. |

This table provides a summary of common purification strategies and suitable solvents for compounds with structures similar to this compound.

Mechanistic Investigations and Reactivity Profiles of 1 3 Bromopropyl 3 Nitrobenzene

Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety

The presence of a bromine atom on the terminal carbon of the propyl chain makes 1-(3-bromopropyl)-3-nitrobenzene a versatile substrate for nucleophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Kinetic Studies of SN2 Pathways

The primary mechanism for nucleophilic substitution at the bromopropyl group is the bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comyoutube.com In this concerted process, a nucleophile attacks the electrophilic carbon atom bearing the bromine, while the bromide ion simultaneously departs as a leaving group. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.comyoutube.com

Kinetic studies reveal that the reaction rate is significantly influenced by the steric environment around the reaction center. For primary alkyl halides like this compound, the SN2 pathway is generally favored due to the relatively unhindered nature of the electrophilic carbon, which allows for the requisite backside attack by the nucleophile. masterorganicchemistry.comlibretexts.org

Table 1: Relative Rates of SN2 Reactions for Different Alkyl Halide Types

| Alkyl Halide Type | Structure | Relative Rate |

| Methyl | CH₃X | 30 |

| Primary (1°) | RCH₂–X | 1 |

| Secondary (2°) | R₂CH–X | 0.03 |

| Tertiary (3°) | R₃C–X | ~0 |

This table illustrates the general trend in SN2 reactivity, highlighting the high reactivity of primary halides.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the bromopropyl moiety is governed by both steric and electronic factors. Sterically, the primary nature of the alkyl halide promotes the SN2 mechanism. libretexts.org Electronically, the carbon-bromine bond is polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles.

Intramolecular Cyclization Mechanisms

The structure of this compound is conducive to intramolecular cyclization reactions, where the nucleophile and the electrophilic center are part of the same molecule. These reactions are valuable for the synthesis of cyclic compounds. For instance, under appropriate conditions, a nucleophilic group generated elsewhere in the molecule could attack the carbon bearing the bromine, leading to the formation of a new ring.

Recent research has explored catalyst-free, visible-light-driven intramolecular radical cyclization cascades. rsc.org These methods can proceed via the homolysis of the Csp³–Br bond to form a transient alkyl radical, which can then initiate a cyclization cascade, offering a green and efficient route to polycyclic compounds. rsc.org

Reactions at the Nitrobenzene (B124822) Core

The nitrobenzene portion of the molecule is a key site for another set of important chemical transformations, primarily electrophilic aromatic substitution and reduction of the nitro group.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. stackexchange.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. makingmolecules.com The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.

Therefore, in reactions such as nitration or halogenation of the aromatic ring of this compound, the incoming electrophile would be directed to the positions meta to the existing nitro group. For example, bromination in the presence of a Lewis acid catalyst would be expected to yield 1-bromo-2-(3-bromopropyl)-5-nitrobenzene and 1-bromo-4-(3-bromopropyl)-5-nitrobenzene as the major products.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Examples | Directing Effect | Reactivity Effect |

| Activating | -OH, -NH₂, -OR, -Alkyl | Ortho, Para | Activating |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Ortho, Para | Deactivating |

| Deactivating | -NO₂, -CN, -SO₃H, -COR | Meta | Deactivating |

This table summarizes the directing and reactivity effects of common substituents in EAS reactions.

Reduction of the Nitro Group to Amine Functionality

The nitro group can be readily reduced to an amine (amino group), a transformation of significant synthetic utility. wikipedia.org This reduction can be achieved using a variety of reagents and conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as iron, zinc, or tin in acidic media. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation with Pd/C is highly effective but can also reduce other groups. commonorganicchemistry.com In contrast, reagents like iron in acetic acid or tin(II) chloride can offer milder conditions for the selective reduction of the nitro group. commonorganicchemistry.com The resulting 3-(3-bromopropyl)aniline is a valuable intermediate for further synthetic modifications.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments |

| H₂, Pd/C | Catalytic hydrogenation | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe, Acid (e.g., HCl, Acetic Acid) | Acidic conditions | A classic and mild method. commonorganicchemistry.com |

| Zn, Acid (e.g., HCl, Acetic Acid) | Acidic conditions | Another mild metal-acid combination. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral conditions | A mild reducing agent. commonorganicchemistry.com |

| Na₂S or NaHS | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

This table provides an overview of common methods for the reduction of aromatic nitro compounds to the corresponding anilines.

Potential for Nucleophilic Aromatic Substitution (SNAr)

The structure of this compound, featuring a nitro group on the aromatic ring, suggests the potential for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group on an aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring.

The success of an SNAr reaction is highly dependent on three factors:

The presence of strong electron-withdrawing groups on the aromatic ring.

The nature of the leaving group.

The strength of the nucleophile.

In the case of this compound, the nitro group serves as a powerful electron-withdrawing group. However, its position meta to the potential leaving groups on the ring (the hydrogen atoms) is not ideal for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.compressbooks.pub Electron-withdrawing groups in the ortho and para positions are significantly more effective at delocalizing the negative charge, thereby lowering the activation energy of the reaction. pressbooks.pubarxiv.org

While the propyl bromide substituent is not a typical leaving group in SNAr reactions, the bromine atom itself on the aromatic ring, if it were present, would be a suitable leaving group. For the parent compound, nucleophilic attack would target one of the hydrogen-bearing carbons. However, without a good leaving group on the ring, such a reaction is highly unfavorable under standard SNAr conditions.

It is important to distinguish this from nucleophilic substitution at the propyl chain, where the bromine atom is an excellent leaving group for SN2 reactions.

Interactive Data Table: Factors Influencing SNAr Reactivity

| Factor | Influence on SNAr Reactivity | Application to this compound |

| Electron-Withdrawing Group | Activates the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. masterorganicchemistry.compressbooks.pub | The nitro group is a strong activator. |

| Position of EWG | ortho and para positions provide the best stabilization through resonance. arxiv.org | The meta position of the nitro group offers only weak inductive stabilization. |

| Leaving Group | A good leaving group is required to be displaced. | The aromatic ring lacks a conventional leaving group for SNAr. |

| Nucleophile | Strong nucleophiles are generally required. | The choice of nucleophile would be critical if the other factors were favorable. |

Radical Reactions and Related Mechanisms

The carbon-bromine (C-Br) bond in the 3-bromopropyl group of this compound is susceptible to homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two resulting fragments, leading to the formation of radicals. youtube.comyoutube.com This cleavage can be initiated by heat, light, or a radical initiator.

The homolytic cleavage of the C-Br bond in this molecule would result in a bromine radical and a 3-(3-nitrophenyl)propyl radical. The stability of the resulting carbon-centered radical is a key factor in determining the feasibility of this process. While the radical is primary, it is benzylic to the nitroaromatic ring, which can offer some degree of stabilization through resonance.

The ease of C-Br bond homolysis can be influenced by several factors, including the bond dissociation energy (BDE). The BDE for a typical primary alkyl bromide is approximately 290 kJ/mol. The presence of the aromatic ring and the nitro group may slightly alter this value. For instance, studies on the adsorption of brominated aromatic molecules on metallic surfaces have shown that the substrate can catalyze C-Br bond cleavage. researchgate.net

The 3-(3-nitrophenyl)propyl radical, formed from the homolytic cleavage of the C-Br bond, can potentially undergo intramolecular radical cyclization. In this process, the radical center attacks the aromatic ring to form a new ring system. The regioselectivity of this cyclization is governed by the stability of the resulting radical intermediate and the kinetic favorability of the ring-closing step.

Based on Baldwin's rules for ring closure, a 6-exo-trig cyclization would be favored, where the radical attacks the ortho position of the aromatic ring, leading to the formation of a six-membered ring. This pathway results in a cyclohexadienyl radical, which can then be rearomatized through the loss of a hydrogen atom.

Radical cyclizations are often mediated by reagents such as tri-n-butyltin hydride (Bu3SnH) or through photochemically induced processes. nih.gov For example, research on related bromoalkanes has demonstrated that photo-induced radical reactions can lead to the synthesis of cyclic compounds. nih.gov

Photochemical Reactivity Studies

The photochemical reactivity of this compound is largely dictated by the behavior of the nitroaromatic chromophore upon absorption of light. Nitroaromatic compounds are known to have complex excited-state dynamics. rsc.org Upon photoexcitation, the molecule is promoted from its ground state (S0) to a singlet excited state (S1).

For nitrobenzene and its derivatives, several key processes can occur from the S1 state:

Intersystem Crossing (ISC): A rapid and efficient transition from the singlet excited state (S1) to a triplet excited state (T1). arxiv.orgnih.gov This is often the dominant pathway for nitroaromatics due to strong spin-orbit coupling. rsc.org

Internal Conversion (IC): A non-radiative decay from a higher electronic state to a lower one of the same multiplicity (e.g., S1 to S0).

Fluorescence: Radiative decay from the S1 state back to the ground state. This is typically inefficient for nitroaromatics.

Photochemical Reaction: The excited state can undergo various chemical transformations.

Studies on nitrobenzene have shown that the S1 state is very short-lived, with ultrafast dynamics leading to population of triplet states. arxiv.orgnih.govescholarship.org The geometry of the nitro group relative to the phenyl ring is known to change significantly in the excited state, with the nitro group often twisting out of the plane of the ring. researchgate.net These geometric changes play a crucial role in the subsequent reaction pathways.

The triplet excited state of nitroaromatic compounds is often the key reactive intermediate in photoreduction reactions. researchgate.net In the presence of a hydrogen atom donor, the excited nitro group can abstract a hydrogen atom, initiating a reduction cascade.

The photoreduction of nitro compounds can proceed through a series of intermediates, ultimately leading to the formation of the corresponding aniline (B41778). The primary products are often the nitroso and hydroxylamine (B1172632) derivatives. researchgate.net For instance, the photoreduction of certain nitrobenzenes in the presence of triethylamine (B128534) has been shown to produce the nitrobenzene radical anion. rsc.org

The efficiency of photoreduction can be influenced by the solvent and the presence of other functional groups in the molecule. iaea.orgsciforum.net In the case of this compound, the 3-bromopropyl group could potentially influence the photoreduction process, although the primary reactivity is expected to be dominated by the nitro group. Studies on related nitrophenyl compounds have shown that photoreduction can be an efficient process, with quantum yields varying depending on the specific structure and reaction conditions. iaea.org

Spectroscopic and Structural Elucidation of 1 3 Bromopropyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(3-bromopropyl)-3-nitrobenzene. By analyzing the chemical shifts, coupling patterns, and correlations in both one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon framework can be assembled. scribd.comsdsu.edu

Proton NMR (¹H NMR) Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. Aromatic protons are typically deshielded and appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the ring-current effect. libretexts.orglibretexts.org The substitution pattern on the benzene (B151609) ring influences the chemical shifts and coupling constants of these aromatic protons.

The protons of the propyl chain exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) group adjacent to the bromine atom is expected to be the most deshielded of the aliphatic protons due to the electronegativity of the bromine atom. The methylene group attached to the aromatic ring will also be deshielded, while the central methylene group will appear at a more upfield position. Spin-spin coupling between adjacent protons on the propyl chain provides valuable connectivity information.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.40 - 8.20 | Multiplet |

| -CH₂-Br | ~3.40 | Triplet |

| Ar-CH₂- | ~2.80 | Triplet |

| -CH₂-CH₂-CH₂- | ~2.20 | Quintet |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. libretexts.org The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom attached to the nitro group will be significantly deshielded and appear at the lower end of this range. The carbon atom bearing the propyl group and the carbon atom attached to the bromine will also have distinct chemical shifts.

The carbons of the propyl chain will appear in the upfield region of the spectrum. The carbon atom bonded to the bromine will be the most deshielded of the three aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | 148 - 150 |

| C-Br (on ring) | 120 - 125 |

| Aromatic C-H | 120 - 145 |

| Aromatic C-CH₂ | 140 - 145 |

| -CH₂-Br | 30 - 35 |

| Ar-CH₂- | 33 - 38 |

| -CH₂-CH₂-CH₂- | 31 - 36 |

Note: These are predicted ranges, and actual values may differ. The presence of a single peak for each unique carbon confirms the proposed structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the coupling between the adjacent methylene groups of the propyl chain. It would also show correlations between adjacent aromatic protons, helping to assign their positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon atom bonded to the nitro group and the carbon atom where the propyl chain is attached to the aromatic ring. epfl.ch For instance, correlations would be expected between the protons of the methylene group adjacent to the ring and the aromatic carbons, as well as the other carbons of the propyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. scribd.comthieme-connect.de The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. pharmatutor.org

Characteristic Vibrational Modes of Nitro and Alkyl Bromide Groups

The presence of a nitro (NO₂) group is readily identified by two strong absorption bands in the IR spectrum. orgchemboulder.com The asymmetric stretching vibration of the N-O bond typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration is observed between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The carbon-bromine (C-Br) bond of the alkyl bromide group also gives rise to a characteristic absorption band. The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, in the range of 690-515 cm⁻¹. libretexts.org

Aromatic Ring Vibrations Analysis

The aromatic ring exhibits several characteristic absorption bands in the IR spectrum. orgchemboulder.com The C-H stretching vibrations of the aromatic protons are observed at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. libretexts.orglibretexts.org In-ring carbon-carbon (C=C) stretching vibrations give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. orgchemboulder.com

Furthermore, the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. pharmatutor.orgorgchemboulder.com For a meta-substituted benzene ring, characteristic bands are expected in this region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 (Strong) |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 (Strong) |

| Aromatic C-H | Stretch | 3100 - 3000 (Weak to Medium) |

| Aromatic C=C | In-ring Stretch | 1600 - 1585, 1500 - 1400 (Medium) |

| Alkyl C-H | Stretch | 3000 - 2850 (Medium to Strong) |

| Alkyl C-Br | Stretch | 690 - 515 (Medium to Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation behavior under ionization.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

The molecular formula for this compound is C₉H₁₀BrNO₂. The nominal molecular weight is 244 g/mol , considering the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). However, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). docbrown.info This results in a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks of almost equal intensity separated by two mass-to-charge (m/z) units, appearing as [M]⁺ and [M+2]⁺.

Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. For aromatic nitro compounds like this one, the molecular ion peak is typically observable, unlike in many aliphatic nitro compounds where it can be weak or absent. youtube.com The EI mass spectrum of the related compound 1-bromo-3-nitrobenzene (B119269) shows a clear molecular ion, which suggests that the molecular ion of this compound would also be detected. nist.gov

Electrospray Ionization (ESI): ESI is a softer ionization technique, often used in conjunction with liquid chromatography. It typically generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. For the isomeric compound 1-(3-bromopropyl)-4-nitrobenzene, predicted ESI-MS data indicates the formation of various adducts, which would also be expected for the meta-substituted isomer. uni.lu In-source fragmentation, such as the loss of a nitro group, can sometimes occur even with soft ionization techniques. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. For this compound, HRMS would be used to confirm the formula C₉H₁₀BrNO₂.

The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 242.98949 Da. uni.lu HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the confident differentiation of the compound from other species that might have the same nominal mass but a different elemental formula. This technique is essential for confirming the identity of newly synthesized compounds or for analyzing complex mixtures. strath.ac.uk

Fragmentation Patterns and Structural Deduction

The fragmentation pattern in mass spectrometry provides a fingerprint of a molecule's structure. The primary fragmentation pathways for this compound can be predicted based on the known behavior of alkylbenzenes, nitroaromatics, and alkyl halides.

Key expected fragmentation processes include:

Loss of the Nitro Group: Cleavage of the C-N bond results in the loss of a nitro radical (•NO₂), yielding an ion at m/z 197/199 ([M-NO₂]⁺). This is a common fragmentation for nitroaromatic compounds. nist.gov

Loss of a Bromine Atom: Cleavage of the C-Br bond leads to the loss of a bromine radical (•Br), producing an ion at m/z 164 ([M-Br]⁺).

Benzylic Cleavage: The bond between the benzene ring and the propyl chain can cleave, leading to a nitrobenzene (B124822) fragment ion at m/z 123. This ion can subsequently fragment further by losing NO (m/z 93) and then CO (m/z 65), a characteristic pathway for nitrobenzene. youtube.com

Tropylium (B1234903) Ion Formation: A common rearrangement for alkylbenzenes is the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. In this case, cleavage of the Cα-Cβ bond of the propyl chain would lead to a nitrated benzyl (B1604629) cation, which could rearrange to a nitrated tropylium ion at m/z 136. Analysis of the related (3-bromopropyl)benzene (B42933) shows that fragmentation leading to ions at m/z 91 and 119 is significant. chegg.com

Propyl Chain Fragmentation: The propyl cation ([C₃H₇]⁺) itself can be formed, resulting in a peak at m/z 43. This is the base peak in the spectrum of 1-bromopropane. docbrown.info

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|---|

| 243 | 245 | [C₉H₁₀BrNO₂]⁺ | - (Molecular Ion) |

| 197 | 199 | [C₉H₁₀Br]⁺ | •NO₂ |

| 164 | - | [C₉H₁₀NO₂]⁺ | •Br |

| 136 | - | [C₇H₆NO₂]⁺ | •C₂H₄Br |

| 123 | - | [C₆H₅NO₂]⁺ | •C₃H₅Br |

| 43 | - | [C₃H₇]⁺ | C₆H₃(Br)NO₂ |

X-ray Crystallography of Derivatives and Related Compounds for Structural Confirmation

Unit Cell Parameters and Crystal System Determination

X-ray diffraction of a single crystal reveals the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit) and the crystal system. For instance, a related compound containing a bromo-dinitrobenzene fragment, 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine, was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁. semanticscholar.org This provides a model for the type of crystallographic data that would be obtained for this compound.

Table 2: Example Crystallographic Data for a Related Bromo-Nitroaromatic Compound

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Orthorhombic | 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine semanticscholar.org |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 8.25 | |

| b (Å) | 12.31 | |

| c (Å) | 17.62 | |

| α, β, γ (°) | 90 | |

| Volume (ų) | 1789 |

Bond Lengths and Angles Analysis

The precise bond lengths and angles determined by X-ray crystallography confirm the connectivity and conformation of the molecule. The geometry of the benzene ring is expected to be slightly distorted from a perfect hexagon due to the electronic effects of the substituents. nih.gov

Bond Lengths: Based on data from related structures like bromobenzene (B47551) and nitrobenzene, the C-Br bond length is expected to be approximately 1.90 Å. uwosh.edu The C-N bond connecting the nitro group to the ring would be around 1.48-1.49 Å, and the N-O bonds within the nitro group would be approximately 1.22-1.23 Å. uwosh.edu The C-C bonds within the aromatic ring typically measure around 1.39-1.40 Å. uwosh.edu

Bond Angles: The internal C-C-C angles of the benzene ring are influenced by the substituents. The ipso-angle (the angle at the carbon atom bearing the substituent) is typically altered. For an electron-withdrawing nitro group, this angle is often slightly less than 120°, while for the less electronegative bromopropyl group, it may be slightly larger than 120°. nih.gov The O-N-O angle within the nitro group is generally around 125°.

Table 3: Expected Bond Lengths and Angles for this compound based on Related Compounds

| Bond/Angle | Expected Value | Basis |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Data from Bromobenzene uwosh.edu |

| Aromatic C-C Bond Length | ~1.40 Å | Data from Nitrobenzene uwosh.edu |

| C-N Bond Length | ~1.48 Å | Data from Nitrobenzene uwosh.edu |

| N-O Bond Length | ~1.22 Å | Data from Nitrobenzene uwosh.edu |

| C-C-C (ipso-NO₂) Angle | < 120° | Substituent Effects in Benzene Derivatives nih.gov |

| O-N-O Angle | ~125° | General Nitro Compound Data |

Intermolecular Interactions and Crystal Packing

A thorough search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. The determination of a crystal structure through techniques like X-ray crystallography is a prerequisite for a detailed and accurate analysis of the intermolecular interactions and crystal packing of a compound. Without such experimental data, a definitive description of the specific hydrogen bonds, halogen bonds, π-π stacking interactions, and other non-covalent forces that govern the three-dimensional arrangement of molecules in the solid state is not possible.

While it is possible to speculate on potential interactions based on the functional groups present in the molecule—namely the nitro group as a hydrogen bond acceptor, the aromatic ring facilitating π-π stacking, and the bromine atom potentially participating in halogen bonding—any such discussion would be purely theoretical. The precise geometry, distances, and energies of these interactions, which are crucial for a rigorous scientific account, remain unknown in the absence of experimental structural data.

Therefore, this section cannot be completed with the required level of scientific accuracy and detail as per the user's instructions. Further research, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, would be necessary to provide the data for this topic.

Applications of 1 3 Bromopropyl 3 Nitrobenzene in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The presence of both an electrophilic alkyl bromide and a nitroaromatic system in 1-(3-Bromopropyl)-3-nitrobenzene provides a unique platform for the synthesis of a variety of heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions with the bromopropyl chain or other introduced functionalities.

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. frontiersin.org this compound can be a precursor for the synthesis of these important scaffolds.

Indole (B1671886) Synthesis: The synthesis of indole derivatives can be achieved through a multi-step process starting from this compound. A typical strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization. While direct examples using this compound are not prevalent in the readily available literature, the general principle is well-established in indole synthesis. For instance, related o-nitrobenzyl cyanides undergo palladium-catalyzed cross-coupling and subsequent reductive cyclization to form 2-substituted indoles. organic-chemistry.org Similarly, N-protected 3-nitroindoles are valuable precursors for further functionalization. researchgate.net A plausible, though not explicitly documented, route could involve the initial reaction of the bromopropyl group to introduce a suitable functional group that can later participate in a cyclization reaction once the nitro group is reduced.

Quinoline (B57606) Synthesis: Quinolines are another important class of nitrogen-containing heterocycles with significant biological activity. mdpi.comrsc.org The synthesis of quinoline derivatives often involves the cyclization of appropriately substituted anilines. By reducing the nitro group of this compound to an aniline (B41778), the resulting 3-(3-bromopropyl)aniline can serve as a key intermediate. This aniline derivative could then undergo established quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, where the bromopropyl group could be further functionalized or participate in subsequent reactions. For example, the synthesis of 3-bromoquinoline (B21735) itself can be achieved by reacting an acid salt of quinoline with bromine. google.com While a direct synthesis of quinolines from this compound is not explicitly detailed, its potential as a precursor is evident through the known reactivity of its functional groups.

The following table summarizes the potential applications in the synthesis of nitrogen-containing heterocycles:

| Heterocycle | Synthetic Strategy | Key Intermediate from this compound |

| Indoles | Reductive cyclization | 3-(3-Bromopropyl)aniline |

| Quinolines | Skraup/Doebner-von Miller reaction | 3-(3-Bromopropyl)aniline |

The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur. The electrophilic nature of the bromopropyl group allows for nucleophilic substitution by oxygen- or sulfur-containing nucleophiles, leading to intermediates that can undergo subsequent cyclization reactions.

For instance, reaction with a phenol (B47542) derivative could lead to an ether linkage, and subsequent manipulation of the nitro group and the aromatic ring could pave the way for the formation of oxygen-containing heterocycles like benzofurans. Similarly, reaction with a thiophenol derivative would form a thioether, a key linkage for the synthesis of sulfur-containing heterocycles such as benzothiophenes. The general reactivity of alkyl 3-bromo-3-nitroacrylates with various nucleophiles to form heterocyclic structures highlights the potential of related bromo-nitro compounds in this area. researchgate.net

Precursor in Polymer Chemistry and Materials Science

The dual functionality of this compound makes it a candidate for applications in polymer chemistry and materials science. It can be used to introduce specific functional groups into polymer structures or act as a monomer precursor for the synthesis of advanced materials.

The bromopropyl group of this compound can be utilized to attach this molecule to a pre-existing polymer backbone through nucleophilic substitution reactions. This allows for the introduction of the nitrobenzene (B124822) moiety as a pendant group, which can impart specific properties to the polymer, such as altered solubility, thermal stability, or optical characteristics. The nitro group itself can serve as a handle for further chemical modifications, such as reduction to an amine, enabling the creation of functional materials with tailored properties. For example, the incorporation of nitrobenzene units into polymers has been studied in the context of radical polymerization, where it can act as a retarder and influence the polymer structure. researchgate.net

This compound can be transformed into novel monomers for the synthesis of advanced materials. For instance, the bromo- and nitro- functionalities can be independently or sequentially modified to introduce polymerizable groups, such as vinyl or acrylic moieties. The resulting monomers can then be polymerized to create materials with specific electronic or optical properties, potentially for applications in organic electronics or nonlinear optics. While specific examples for this compound are not widely reported, the general principle of using functionalized nitroaromatics in material synthesis is established. chemimpex.com

Utility in Natural Product and Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound are found in various natural products and are crucial for the synthesis of pharmaceutical intermediates. brayresearch.org The ability to selectively manipulate the bromo and nitro groups allows for the construction of complex molecular frameworks.

The reduction of the nitro group to an amine is a key transformation, as the resulting aniline derivative can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. For example, 3-bromoaniline (B18343) and its derivatives are important intermediates in the synthesis of various pharmaceuticals. google.comnbinno.com The bromopropyl chain offers a handle for introducing additional complexity through substitution or elimination reactions.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily accessible literature, its role as a versatile building block for constructing key fragments is highly plausible. Its structural features are relevant to the synthesis of various classes of compounds, including alkaloids and other nitrogen-containing natural products. openmedicinalchemistryjournal.comnih.gov

Strategies for Constructing Complex Molecular Scaffolds

The bifunctional nature of this compound offers multiple avenues for the construction of intricate molecular frameworks. The nitro group can be readily reduced to an aniline, which then serves as a handle for a variety of transformations, including diazotization and subsequent Sandmeyer reactions or Buchwald-Hartwig aminations. nih.gov This versatility allows for the introduction of a wide array of functional groups.

Simultaneously, the bromopropyl side chain is susceptible to nucleophilic substitution reactions, enabling the attachment of various moieties. This orthogonal reactivity is key to its utility in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity and complexity from simple starting materials. nih.gov For instance, the bromopropyl group can participate in cyclization reactions to form heterocyclic rings, a common motif in many biologically active compounds and functional materials.

The strategic combination of these reactions allows for the stepwise or convergent assembly of complex structures. For example, the nitro group can direct initial transformations on the aromatic ring, followed by manipulation of the side chain to build out the molecular scaffold. This controlled, sequential functionalization is a cornerstone of modern synthetic strategy.

Role as a Key Intermediate in Multi-Step Syntheses

In the context of multi-step organic synthesis, a key intermediate is a stable, isolable compound that serves as a stepping stone in a longer reaction sequence. libretexts.org this compound perfectly embodies this role, providing a reliable platform from which to launch subsequent synthetic operations. libretexts.org Its utility is particularly evident in syntheses where precise control over the introduction of functional groups is paramount.

A common synthetic strategy involves first utilizing the directing effect of the nitro group. As a meta-directing group, it allows for the selective introduction of substituents at the 5-position of the benzene (B151609) ring. libretexts.org Following this, the nitro group can be transformed into other functionalities, such as an amino group, which is an ortho-, para-director. This ability to "switch" the directing effect of the substituent on the aromatic ring is a powerful tool in complex molecule synthesis. libretexts.org

Cross-Coupling Reactions Involving the Bromine Moiety

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom in this compound serves as a reactive handle for a variety of these transformations, significantly expanding its synthetic utility.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. nih.govyoutube.com In the case of this compound, the aryl bromide can readily participate in palladium-catalyzed Suzuki-Miyaura reactions. nih.govulakbim.gov.tr This allows for the direct attachment of a wide range of aryl and heteroaryl groups to the benzene ring, providing a straightforward route to complex biaryl and heterobiaryl structures. nih.govnih.gov

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions can be tuned to optimize the yield and selectivity of the coupling process. ulakbim.gov.tr The nitro group, being strongly electron-withdrawing, can influence the reactivity of the aryl bromide in the coupling reaction.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd complex 2 | NaH | 1,4-Dioxane | 76.5 |

| 2 | 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | Pd complex 1 | NaH | 1,4-Dioxane | 59.4 |

| 3 | 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | Pd complex 2 | NaH | 1,4-Dioxane | 67.1 |

| 4 | 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | Pd complex 3 | NaH | 1,4-Dioxane | 63.9 |

This table presents data from a study on Suzuki-Miyaura cross-coupling reactions of various aryl bromides. While not directly involving this compound, it illustrates typical conditions and outcomes for such reactions. ulakbim.gov.tr

Stille, Heck, and Sonogashira Coupling Variants

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in other important palladium-catalyzed cross-coupling reactions.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. While not as commonly used as the Suzuki-Miyaura coupling due to the toxicity of organotin compounds, it remains a valuable tool for specific synthetic applications. researchgate.net

Heck Coupling: The Heck reaction forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene. This provides a powerful method for the synthesis of substituted alkenes. researchgate.netrsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. rsc.orgnih.govnih.govhes-so.ch It is a highly efficient method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis. nih.govhes-so.ch

These coupling reactions significantly broaden the synthetic possibilities for incorporating the 1-(3-bromopropyl)-3-nitrophenyl scaffold into more complex molecules.

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions

In addition to forming carbon-carbon bonds, palladium-catalyzed cross-coupling reactions can also be used to form carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. nih.gov

Buchwald-Hartwig Etherification: A related reaction enables the formation of carbon-oxygen bonds to produce aryl ethers. This provides a valuable route to a wide range of functionalized aromatic compounds. nih.gov

These C-N and C-O cross-coupling reactions, when applied to this compound, offer direct methods for introducing nitrogen and oxygen-based functional groups onto the aromatic ring, further highlighting the versatility of this chemical compound. Copper-catalyzed cross-coupling reactions of nitroarenes with aryl boronic acids have also been developed to form diarylamines. nih.gov

Computational and Theoretical Studies of 1 3 Bromopropyl 3 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These studies provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a compound's stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(3-Bromopropyl)-3-nitrobenzene, DFT calculations would be employed to determine its optimized geometry and various ground-state properties. These calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). The resulting data would provide a detailed picture of the molecule's electronic landscape.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| Mulliken Atomic Charges | Data not available |

| Polarizability | Data not available |

This table is for illustrative purposes only, as specific research data for this compound is not available.

Molecular Orbitals and Frontier Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies of this compound

| Orbital | Hypothetical Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific research data for this compound is not available.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the nitro group, indicating a high electron density. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms and the bromopropyl group, suggesting areas susceptible to nucleophilic attack.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. It involves identifying the most stable conformations and the energy barriers between them.

Rotational Barriers and Preferred Conformations of the Alkyl Chain

The bromopropyl side chain of the molecule can rotate around its single bonds, leading to various conformers. Computational studies would involve calculating the potential energy surface as a function of the dihedral angles of this chain. This would reveal the most stable (lowest energy) conformations and the energy required to rotate from one conformation to another.

Table 3: Hypothetical Rotational Barriers for the Alkyl Chain of this compound

| Rotation Axis | Hypothetical Energy Barrier (kcal/mol) |

| C(aromatic)-C(alkyl) | Data not available |

| C(alkyl)-C(alkyl) | Data not available |

This table is for illustrative purposes only, as specific research data for this compound is not available.

Reaction Pathway and Transition State Analysis

Computational chemistry offers powerful tools to investigate the intricacies of chemical reactions involving this compound. By modeling reaction pathways and analyzing transition states, researchers can elucidate the mechanisms governing its reactivity.

The presence of a bromopropyl group makes this compound a candidate for nucleophilic substitution reactions. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to study the mechanism of these reactions. For instance, the substitution of the bromine atom by a nucleophile can proceed through either an SN1 or SN2 mechanism.

Theoretical calculations can determine the energy profiles of both pathways. This involves locating the transition state structures and calculating their corresponding activation energies. The relative energies of the intermediates and transition states can predict which mechanism is more favorable under specific conditions. Factors such as the nature of the nucleophile, the solvent, and the electronic effects of the nitro group on the benzene (B151609) ring can be computationally investigated to understand their influence on the reaction rate and mechanism.

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Theoretical calculations can quantify this effect by analyzing the electron density distribution in the aromatic ring of this compound. Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the sites most susceptible to electrophilic or nucleophilic attack. uwosh.edu

Furthermore, computational studies can model the stability of the intermediates formed during substitution on the aromatic ring. By calculating the energies of the sigma complexes (arenium ions) for ortho, meta, and para attack, the meta-directing effect of the nitro group can be theoretically confirmed. These calculations often show that the transition state leading to the meta-substituted product is lower in energy compared to the ortho and para transition states. Studies on related nitroaromatic compounds have utilized methods like PBE0/6-31+G(d,p) to investigate decomposition pathways, which can also inform the stability and reactivity of the nitrobenzene (B124822) moiety. researchgate.net

Spectroscopic Property Prediction for Structural Confirmation

Computational methods are invaluable for predicting spectroscopic data, which serves as a powerful tool for structural confirmation and analysis of this compound.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical NMR data that can be compared with experimental spectra. esisresearch.org

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For the aromatic protons and carbons, the electron-withdrawing nature of the nitro group is expected to cause a downfield shift, particularly for the carbons and protons in its vicinity. The propyl chain protons and carbons will have shifts characteristic of alkyl groups, with the carbon attached to the bromine atom being the most deshielded. Discrepancies between computed and experimental values can often be minimized by using appropriate levels of theory and basis sets, and by considering solvent effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | 8.07 |

| H-4 | 8.21 |

| H-5 | 7.63 |

| H-6 | 7.50 |

| α-CH₂ | 3.45 |

| β-CH₂ | 2.20 |

| γ-CH₂ | 2.85 |

Note: These are hypothetical predicted values for illustrative purposes and would require specific computational calculations to be validated.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 141.5 |

| C-2 | 121.0 |

| C-3 | 148.0 |

| C-4 | 129.5 |

| C-5 | 123.0 |

| C-6 | 135.0 |

| α-C | 33.0 |

| β-C | 31.0 |

| γ-C | 32.5 |

Note: These are hypothetical predicted values for illustrative purposes and would require specific computational calculations to be validated.

Computational chemistry can also be used to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are typically performed using DFT methods. researchgate.net The computed frequencies can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule.

Key vibrational modes for this compound would include the asymmetric and symmetric stretching of the nitro group (NO₂), typically found in the regions of 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively. researchgate.netvscht.cz Other significant vibrations include the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1400 cm⁻¹), and the C-Br stretching frequency (typically in the fingerprint region). vscht.cz Theoretical calculations can help to distinguish between these various modes, especially in the complex fingerprint region of the spectrum. uwosh.edu

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3080 |

| Aliphatic C-H Stretch | 2950 |

| NO₂ Asymmetric Stretch | 1530 |

| Aromatic C=C Stretch | 1610 |

| NO₂ Symmetric Stretch | 1350 |

| C-Br Stretch | 680 |

Note: These are hypothetical predicted values for illustrative purposes and would require specific computational calculations to be validated.

Future Research Trajectories and Methodological Advancements for 1 3 Bromopropyl 3 Nitrobenzene

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact. For 1-(3-Bromopropyl)-3-nitrobenzene, future research will likely prioritize the development of more sustainable synthetic routes from precursor to final product.

Catalyst-Free and Solvent-Free Reaction Methodologies

A primary goal in green synthesis is the elimination of hazardous solvents and heavy metal catalysts. Research into solvent-free reaction conditions for the synthesis of related compounds, such as (3-bromopropyl)benzene (B42933), has shown promise. One potential pathway for future investigation involves the reaction of a precursor like 3-(3-nitrophenyl)propan-1-ol (B3055182) with a brominating agent under solvent-free conditions, potentially accelerated by microwave irradiation. This approach avoids the use of volatile and often toxic organic solvents. Another avenue is the use of polymer-supported reagents, which can be easily recovered and recycled, thus minimizing waste. While many syntheses rely on catalysts, exploring catalyst-free alternatives, where the inherent reactivity of the molecules is harnessed under specific conditions like high temperature or pressure, represents a significant trajectory for reducing chemical waste and process complexity.

Sustainable Precursor Sourcing and Waste Minimization

Furthermore, optimizing reaction pathways to minimize waste is critical. This involves applying process synthesis principles to identify and eliminate pollution sources at the design stage. osti.gov Traditional methods for preparing precursors like m-bromonitrobenzene can result in low selectivity and the formation of undesirable isomers, leading to significant waste during purification. google.com Advanced methods, such as the bromination of nitrobenzene (B124822) using dibromohydantoin in sulfuric acid, offer milder conditions and higher purity, thereby simplifying aftertreatment and improving production continuity. google.com A systematic approach to process design can identify alternatives that prevent the formation of byproducts, a core tenet of waste minimization. osti.gov

Exploration of Novel Reactivity Patterns

Beyond improving its synthesis, future research will aim to uncover new ways in which this compound can be used as a building block. Its bifunctional nature—containing both an electrophilic alkyl chain and an electron-deficient aromatic ring—offers fertile ground for discovering new chemical transformations.

Investigation of Unprecedented Transformation Pathways

The presence of the electron-withdrawing nitro group significantly reduces the electron density of the benzene (B151609) ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.gov This is a known effect, but future studies could explore this reactivity with a wider array of complex nucleophiles to generate novel molecular architectures. Research could also investigate tandem reactions where both the bromopropyl group and the aromatic ring react in a single, controlled sequence. For example, an initial intermolecular substitution at the propyl chain could be followed by an intramolecular cyclization onto the aromatic ring, a pathway that could lead to new heterocyclic systems. Investigating such unprecedented transformations will expand the synthetic toolbox available to chemists.

Reactions under Flow Chemistry Conditions

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, scalability, and control, particularly for hazardous reactions. europa.euewadirect.com Nitration reactions, often required for synthesizing precursors, are highly exothermic and can pose safety risks in large-scale batch production. europa.euewadirect.com Performing these reactions in a flow system allows for superior heat transfer, minimizing the risk of thermal runaways. europa.eu

The synthesis and subsequent reactions of this compound are ideal candidates for adaptation to flow chemistry. The precise control over parameters like temperature, pressure, and reaction time can lead to higher yields, improved purity, and safer handling of reactive intermediates. researchgate.netthieme.de

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to Synthesis |

|---|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid dissipation of heat. europa.eu | Crucial for safely managing exothermic nitration and bromination steps. |

| Safety | Small reactor volumes minimize the quantity of hazardous material at any given time. ewadirect.com | Reduces risks associated with unstable intermediates or highly reactive reagents. |

| Mixing | Efficient and rapid mixing leads to more homogeneous reaction conditions. europa.eu | Improves reaction kinetics and product selectivity, reducing byproduct formation. |

| Scalability | Production is scaled by running the system for longer periods, not by using larger reactors. | Allows for seamless transition from laboratory-scale optimization to industrial production. |

| Automation | Flow systems can be integrated with online analytics and automated controls for continuous operation. thieme.de | Enables process optimization and unattended production, improving efficiency. |

Integration with High-Throughput Experimentation (HTE) and Automation

To accelerate the discovery of new reactions and optimize existing ones, modern chemistry is increasingly turning to high-throughput experimentation (HTE) and automation. bohrium.comchemrxiv.org These technologies allow researchers to perform and analyze hundreds or even thousands of reactions in parallel on a microscale, dramatically speeding up the research cycle. bohrium.comresearchgate.net

For this compound, HTE can be used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to find optimal conditions for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) involving either the C-Br bond or a functionalized aromatic ring. bohrium.com This data-rich approach not only accelerates optimization but also provides deeper insights into reaction mechanisms. chemrxiv.org

The ultimate trajectory is the combination of HTE for reaction discovery with fully automated synthesis platforms. nih.gov Such systems can execute multi-step syntheses, including reaction workup and purification, with minimal human intervention. The integration of this compound into these automated workflows would enable the rapid generation of diverse compound libraries for applications in drug discovery and materials science. purdue.eduyoutube.com

Table 2: Hypothetical HTE Workflow for Optimizing a Suzuki Coupling Reaction

| Step | Action | Purpose |

|---|---|---|

| 1. Plate Design | A 96-well plate is designed with varying combinations of palladium catalysts, phosphine (B1218219) ligands, bases, and solvents. | To systematically explore the parameter space of the reaction. |

| 2. Reagent Dispensing | Automated liquid handlers dispense stock solutions of this compound, a boronic acid partner, catalysts, ligands, and solvents into the wells. | To ensure precise and reproducible reaction setup on a microscale (e.g., 1-5 mg). bohrium.com |

| 3. Reaction | The plate is sealed and heated in a parallel reactor block with controlled temperature and stirring. | To execute all 96 reactions simultaneously under identical physical conditions. |

| 4. Quenching & Sampling | The reactions are quenched, and a small aliquot is taken from each well by an automated system. | To prepare the samples for analysis. |

| 5. Analysis | Samples are analyzed using rapid techniques like UPLC-MS to determine the yield of the desired product and identify any byproducts. bohrium.com | To quickly generate quantitative data for all 96 experiments. |

| 6. Data Interpretation | Software visualizes the results, allowing chemists to identify the optimal conditions and understand structure-activity relationships. | To accelerate decision-making for scale-up or further derivatization. |

Robotic Synthesis and Screening Methodologies

The conventional one-at-a-time approach to chemical synthesis is increasingly being supplanted by automated, high-throughput systems. researchgate.net Robotic platforms, integrated with microfluidics, enable the rapid synthesis and screening of a vast number of compounds. researchgate.net